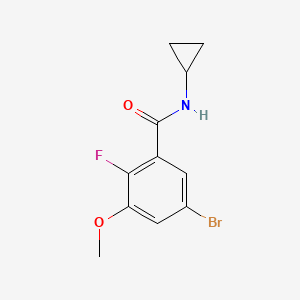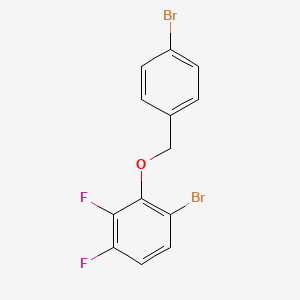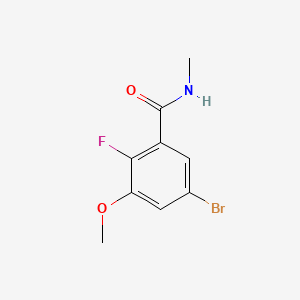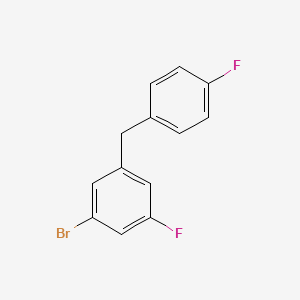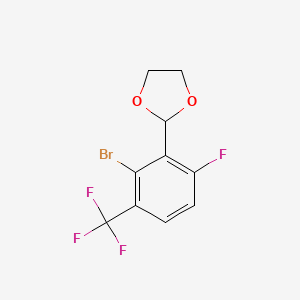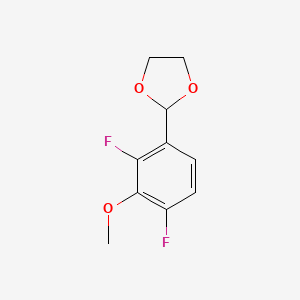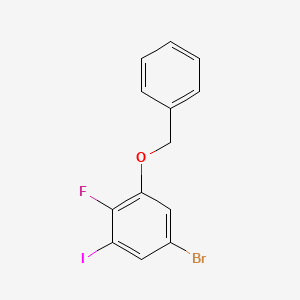
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. Bromo, fluoro, and iodo groups are often involved in substitution reactions, while benzyloxy groups might participate in ether formations .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .科学的研究の応用
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is used in many scientific research applications. It is used in the synthesis of other compounds, such as 1-bromo-3-fluoro-5-iodobenzene and 1-bromo-2-fluoro-3-iodobenzene. It is also used in drug development, as it can be used to modify the structure of existing drugs to create new drugs with improved properties. Additionally, it can be used in molecular imaging, as it can be used to create fluorescent molecules for imaging applications.
作用機序
The mechanism of action of 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is not fully understood. However, it is believed that the compound can act as a Lewis acid and can form complexes with other molecules. These complexes can then be used to modify the structure of existing molecules or to form new molecules with improved properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have some biological activity, as it can form complexes with other molecules. Additionally, it may be able to interact with enzymes, proteins, and other biological molecules.
実験室実験の利点と制限
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene has several advantages for lab experiments. First, it is relatively easy to synthesize, making it ideal for use in a variety of experiments. Second, it is highly soluble in organic solvents, making it easy to work with. Third, it is relatively stable, making it suitable for long-term storage. Finally, it is relatively inexpensive, making it an ideal choice for use in experiments.
Despite its advantages, there are some limitations to using this compound in lab experiments. First, it is toxic, so it must be handled with care. Second, it can react with other molecules, which can lead to unexpected results in experiments. Finally, it can be difficult to work with, as it can be difficult to dissolve in organic solvents.
将来の方向性
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene has a wide range of potential applications. In the future, it could be used to create new drugs with improved properties. Additionally, it could be used to create fluorescent molecules for use in molecular imaging. Finally, it could be used to modify the structure of existing drugs to create new drugs with improved properties.
In conclusion, this compound is a versatile compound with a wide range of potential applications. It can be used in synthesis, drug development, and molecular imaging, as well as to modify the structure of existing drugs to create new drugs with improved properties. Despite its advantages, there are some limitations to using it in lab experiments, so it must be handled with care. In the future, it could be used in a variety of applications, including the development of new drugs and the creation of fluorescent molecules for molecular imaging.
合成法
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene can be synthesized using a variety of methods. The most common method is the direct reaction of benzyl bromide and potassium fluoride in the presence of anhydrous potassium iodide. This reaction produces this compound as the main product. Other methods for the synthesis of this compound include the reaction of benzyl bromide and potassium iodide in the presence of anhydrous potassium fluoride, the reaction of 1-bromo-3-fluoro-5-iodobenzene with potassium fluoride, and the reaction of 1-bromo-2-fluoro-3-iodobenzene with potassium fluoride.
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFIO/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXSRHXMMBIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

